十二酰胺,N-苯基-

描述

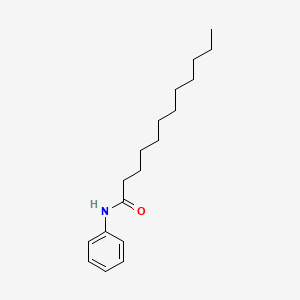

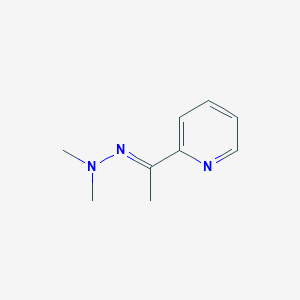

“Dodecanamide, N-phenyl-” is a chemical compound with the molecular formula C18H29NO . It is also known by other names such as N-Phenyldodecanamide, Lauranilide, and N-Dodecanoylaminobenzene .

Synthesis Analysis

The synthesis of amides like “Dodecanamide, N-phenyl-” has been a subject of research. For instance, a study described an efficient and practical approach for amide synthesis . The reaction was conducted under metal- and solvent-free conditions at a mild temperature (40°C) in air, and readily available formamides were used as an amino source .Molecular Structure Analysis

The molecular structure of “Dodecanamide, N-phenyl-” consists of 18 carbon atoms, 29 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 275.4 g/mol .科学研究应用

液晶相生成:十二酰胺衍生物,如 N-[3,4,5-三(正十二烷-1-氧基)苯基]马来酰亚胺,已被用于六方柱状液晶相的生成。该相的形成是由于刚性螺旋链构象的管状结构被其锥形侧基包围,如在某些聚合物合成中发现的那样 (Percec 等,1996)。

化学反应研究:在研究弗里斯重排等化学反应时,十二酰胺衍生物作为溶剂影响反应速率和产物分布。例如,苯乙酸酯在十二酰胺衍生物存在下的转化表现出不同的行为,这取决于溶剂的吸附强度 (Jayat 等,1996)。

复杂分子的合成:十二酰胺衍生物在合成复杂分子(如笼形十二苯基倍半硅氧烷)中起着重要作用,其中采用温和碱性水溶液中的一锅合成。这一工艺显着提高了产率,并提供了苯基三甲氧基硅烷水解动力学方面的见解 (Lee 等,2012)。

低聚硅烷中的介晶性质:对苯基端基低聚硅烷的研究(十二聚体和十三聚体显示出中间相)表明,十二酰胺衍生物有助于理解这些化合物的热和结构性质。这些化合物中的硅链在中间相中采用全反式构象 (Yatabe 等,2000)。

用于生物学研究的手性化合物合成:由十二酰胺衍生物合成的 12-苯基(2H)十二酸,用作代谢探针。它们用于评价植物和昆虫中脂肪酸生物合成 1-烯烃的立体化学过程,展示了这些化合物生物学研究中的作用 (Görgen 等,1989)。

有机合成中的催化:十二钨磷酸、钐和三氯化钌与十二酰胺衍生物结合使用,已被用作在无溶剂条件下合成不饱和 2-苯基-5(4H)噁唑啉衍生物的有效催化剂,说明了十二酰胺衍生物在催化中的作用 (Momeni Tikdari 等,2008)。

未来方向

While specific future directions for “Dodecanamide, N-phenyl-” are not available, research in the field of amide synthesis is ongoing. For instance, the development of original and versatile reagents in modern organic synthesis is of crucial importance for the design of new chemical transformations . This suggests that future research may focus on developing more efficient and environmentally friendly methods for synthesizing amides like “Dodecanamide, N-phenyl-”.

作用机制

Target of Action

N-Phenyldodecanamide, also known as Dodecanamide, N-phenyl-, primarily targets phagocytes . Phagocytes are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles. They play a crucial role in the immune system’s defense mechanism against pathogens.

Mode of Action

N-Phenyldodecanamide interacts with its targets by inhibiting the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation, as the oxidative bursts are part of the body’s inflammatory response.

Biochemical Pathways

The compound’s action affects the inflammatory response pathway . By inhibiting the oxidative bursts in phagocytes, N-Phenyldodecanamide reduces the production of reactive oxygen species, which are signaling molecules in the inflammatory pathway. This leads to a decrease in inflammation and its associated downstream effects.

Pharmacokinetics

It has been tested at an intraperitoneal dose of 100 mg/kg in acute toxicological studies in Balb/c mice, with no observed toxicity .

Result of Action

The molecular and cellular effects of N-Phenyldodecanamide’s action include a significant downregulation of the mRNA expression of inflammatory markers such as TNF- α, IL-1 β, IL-2, IL-13, and NF-κB . Additionally, it upregulates the expression of the anti-inflammatory cytokine IL-10 . These changes at the molecular level result in a reduction of inflammation at the cellular and tissue levels.

生化分析

Biochemical Properties

Dodecanamide, N-phenyl-, plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and carbonic anhydrase, inhibiting their activities. These interactions are crucial as they can influence various physiological processes, including neurotransmission and pH regulation. The compound’s ability to form hydrogen bonds with these enzymes’ active sites is a key aspect of its inhibitory action .

Cellular Effects

Dodecanamide, N-phenyl-, exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it can inhibit the production of reactive oxygen species (ROS) in phagocytes, thereby reducing oxidative stress and inflammation . Additionally, it affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response . These effects highlight the compound’s potential in managing inflammatory conditions and oxidative stress-related diseases.

Molecular Mechanism

The molecular mechanism of Dodecanamide, N-phenyl-, involves its binding interactions with various biomolecules. It can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Similarly, its binding to carbonic anhydrase inhibits the enzyme’s activity, affecting pH regulation and ion transport . These interactions underscore the compound’s potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodecanamide, N-phenyl-, have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on enzymes and its anti-inflammatory properties without significant loss of potency . These findings suggest that Dodecanamide, N-phenyl-, is a stable compound suitable for long-term biochemical and pharmacological studies.

Dosage Effects in Animal Models

The effects of Dodecanamide, N-phenyl-, vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and mild hepatotoxicity have been reported . These findings indicate a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.

Metabolic Pathways

Dodecanamide, N-phenyl-, is involved in various metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipoxygenase, influencing the synthesis and breakdown of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites, highlighting the compound’s role in regulating lipid metabolism and its potential implications in metabolic disorders.

Transport and Distribution

Within cells and tissues, Dodecanamide, N-phenyl-, is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, its hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects . These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

Dodecanamide, N-phenyl-, exhibits specific subcellular localization patterns, primarily accumulating in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within these compartments, it can influence various biochemical processes, including protein folding and mitochondrial respiration . These findings provide insights into the compound’s cellular functions and its potential as a therapeutic agent.

属性

IUPAC Name |

N-phenyldodecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKDYOGEVVXBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187869 | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-95-3 | |

| Record name | N-Phenyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)

![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)